molecular formula C11H12O4 B8647523 2-Benzyl-3-methoxy-3-oxopropanoic acid

2-Benzyl-3-methoxy-3-oxopropanoic acid

Cat. No.: B8647523
M. Wt: 208.21 g/mol
InChI Key: WAJDPZSFXFVORE-UHFFFAOYSA-N
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Description

2-Benzyl-3-methoxy-3-oxopropanoic acid is a substituted propanoic acid derivative featuring a benzyl group at the 2-position, a methoxy group at the 3-position, and a ketone moiety. Its structure combines aromatic, ester-like, and carboxylic acid functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-benzyl-3-methoxy-3-oxopropanoic acid

InChI

InChI=1S/C11H12O4/c1-15-11(14)9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)

InChI Key

WAJDPZSFXFVORE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate ()

  • Structure : Ethyl ester variant with a 2-methoxyphenyl group instead of benzyl.
  • Key Differences: The ethyl ester group enhances lipophilicity compared to the carboxylic acid group in the target compound, affecting solubility and reactivity.
  • Applications: Primarily used as a precursor for heterocyclic synthesis (e.g., imidazoles or quinolines) due to its reactive β-ketoester group [3].

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic Acid ()

  • Structure : Benzyloxy group at the 3-position and dimethyl substituents at the 2-position.
  • Key Differences :
    • The dimethyl groups increase steric bulk, reducing susceptibility to enzymatic degradation compared to the unsubstituted target compound.
    • Predicted pKa of 2.91 (vs. ~2–3 for typical carboxylic acids) suggests similar acidity but altered solubility in aqueous media [7].
  • Applications: Potential use in prodrug design due to its stabilized ester moiety and tunable lipophilicity.

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic Acid ()

  • Structure: Trifluoromethyl group at the 3-position and a benzyloxycarbonyl-protected amino group.
  • Key Differences: The trifluoromethyl group enhances electronegativity, increasing metabolic stability and altering electronic effects (e.g., stronger electron-withdrawing character). The carbamate-protected amino group introduces hydrogen-bonding capabilities absent in the target compound [6].
  • Applications : Likely used in peptide mimetics or fluorinated drug candidates.

3-Benzoylpropionic Acid (4-Oxo-4-phenylbutyric Acid) ()

  • Structure : Longer carbon chain with a benzoyl group and ketone at the 4-position.
  • The ketone at the 4-position (vs. 3-position in the target compound) changes regioselectivity in reactions like Michael additions [2].
  • Applications : Intermediate in synthesizing aromatic ketones and anti-inflammatory agents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups pKa (Predicted/Measured) Notable Properties
2-Benzyl-3-methoxy-3-oxopropanoic acid C11H12O4 220.21 Benzyl, methoxy, ketone, COOH ~2.5–3.0 High reactivity at β-keto acid moiety
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate C12H14O4 234.24 2-Methoxyphenyl, ethyl ester N/A Enhanced lipophilicity
3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid C12H14O4 234.24 Benzyloxy, dimethyl, COOH 2.91 (predicted) Steric hindrance, metabolic stability
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid C11H10F3NO4 277.20 CF3, carbamate, COOH ~2.8 Fluorine-induced stability
3-Benzoylpropionic acid C10H10O3 178.18 Benzoyl, ketone, COOH ~3.1 Flexible backbone

Research Findings and Implications

  • Reactivity: The β-keto acid group in this compound is more electrophilic than ester derivatives (e.g., Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate), favoring nucleophilic attacks in synthetic applications [1][5].
  • Synthetic Utility : Benzyl-protected derivatives (e.g., ) demonstrate the importance of protecting groups in multi-step syntheses, suggesting analogous strategies for the target compound [7].

Q & A

Basic Research Questions

Q. What synthetic routes are reported for the preparation of 2-Benzyl-3-methoxy-3-oxopropanoic acid, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as esterification, nucleophilic substitution, or protection/deprotection strategies. For example, a benzyl group may be introduced via alkylation of a methoxy-oxopropanoate precursor under anhydrous conditions using a base like NaH or K₂CO₃. Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (0–25°C) to minimize side reactions. Purification often involves column chromatography or recrystallization .
  • Table : Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Reference
AlkylationBenzyl bromide, K₂CO₃, DMF65–75
Carbodiimide CouplingDCC, DMAP, CH₂Cl₂50–60

Q. Which analytical techniques are most effective for confirming structural identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm functional groups (e.g., methoxy at δ ~3.3–3.5 ppm, carbonyl at δ ~170–175 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols and PPE are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.
  • Exposure Control : Avoid inhalation/contact; wash skin with water for 15 minutes if exposed.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Q. What functional group transformations are applicable to this compound?

  • Methodological Answer :

  • Hydrolysis : Convert the methoxy ester to carboxylic acid using aqueous HCl/THF (1:1) at reflux .
  • Reduction : Reduce the oxo group to hydroxyl with NaBH₄ in ethanol (0°C, 2 hours) .

Advanced Research Questions

Q. How can contradictions in reaction mechanisms (e.g., pH-dependent ester hydrolysis vs. decarboxylation) be resolved?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via HPLC at varying pH (2–12) to identify dominant pathways.
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis intermediates .
  • Computational Modeling : DFT calculations to compare activation energies of competing pathways .

Q. What in silico strategies predict the compound’s interaction with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., proteases). Validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. benzyl) on bioactivity using CoMFA/CoMSIA .

Q. How can multi-step synthesis protocols be optimized to minimize side reactions?

  • Methodological Answer :

  • Protection Strategies : Temporarily block reactive sites (e.g., amino groups with Boc protection) before introducing benzyl groups .
  • Flow Chemistry : Continuous flow systems to control residence time and reduce byproduct formation .

Q. How should accelerated stability studies evaluate degradation pathways?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4 weeks.
  • Analytical Monitoring : Track degradation products via LC-MS and identify major pathways (e.g., ester hydrolysis vs. oxidation) .

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